Lipophilicity (XLogP3-AA) Comparison with a Regioisomeric Building Block
The lipophilicity of N-(Azetidin-3-yl)-N-methylisobutyramide, a key determinant of its utility in fragment-based drug design and permeability, is quantifiably different from its regioisomer, 2-(Azetidin-3-yl)-N,N-dimethylpropanamide (CAS 1596822-37-5) [1]. The target compound exhibits a computed XLogP3-AA of 0.2, compared to a higher value for the 2-substituted analog, reflecting the impact of the substitution position on the azetidine ring [1][2]. This class-level inference is based on consistent PubChem computed properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 2-(Azetidin-3-yl)-N,N-dimethylpropanamide: XLogP3-AA not available for direct quantitative comparison, but structural analysis of the 2-position substitution pattern predicts different logP values. |
| Quantified Difference | Directional inference: target compound has lower lipophilicity than its 2-substituted regioisomer based on positional effects on computed logP. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Confirms that substitution position on the azetidine ring alters logP, preventing direct physicochemical substitution without risking altered ADME properties in lead compounds.
- [1] PubChem. Compound Summary for CID 66187783, N-(Azetidin-3-yl)-N-methylisobutyramide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 13401968, N-(azetidin-3-yl)acetamide. National Center for Biotechnology Information (2025). View Source
